molecular formula C11H16BrNO4 B2569407 5-Bromo-1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-2-carboxylic acid CAS No. 2169408-36-8

5-Bromo-1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-2-carboxylic acid

Cat. No.: B2569407
CAS No.: 2169408-36-8
M. Wt: 306.156
InChI Key: GAVKWICCZPSJSU-UHFFFAOYSA-N
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Description

5-Bromo-1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-2-carboxylic acid (CAS: 2169408-36-8) is a heterocyclic compound featuring a partially saturated pyridine ring substituted with a bromine atom at position 5, a tert-butoxycarbonyl (Boc) protecting group at position 1, and a carboxylic acid group at position 2. Its molecular formula is C₁₁H₁₆BrNO₄, with a molar mass of 306.15 g/mol . The Boc group enhances solubility and stability during synthetic processes, while the bromine atom offers reactivity for cross-coupling reactions, making this compound valuable in medicinal chemistry and drug intermediate synthesis.

Properties

IUPAC Name

5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO4/c1-11(2,3)17-10(16)13-6-7(12)4-5-8(13)9(14)15/h6,8H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVKWICCZPSJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(CCC1C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-2-carboxylic acid typically involves the following steps:

    Bromination: The introduction of the bromine atom is achieved through the bromination of a suitable precursor, such as a tetrahydropyridine derivative. This step is often carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane.

    Protection: The tert-butoxycarbonyl (BOC) group is introduced to protect the amine functionality. This is done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Deprotection Reactions: The BOC protecting group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reagents used.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of substituted tetrahydropyridine derivatives.

    Deprotection: Formation of the free amine.

    Oxidation: Formation of oxidized derivatives, such as ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives, such as alcohols or amines.

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through various methods, often involving the bromination of tetrahydropyridine derivatives followed by protection of the carboxylic acid group with tert-butoxycarbonyl (Boc) groups. The presence of a bromine atom enhances the electrophilic character of the molecule, making it suitable for further chemical modifications.

Antimicrobial Properties

Research has indicated that derivatives of tetrahydropyridine compounds exhibit antimicrobial activity. For instance, studies have shown that compounds similar to 5-Bromo-1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-2-carboxylic acid can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory pathways. It has been observed to reduce the production of pro-inflammatory cytokines in cell cultures, indicating its potential as an anti-inflammatory agent.

Neurological Disorders

The structural features of this compound suggest potential applications in treating neurological disorders. Compounds with similar structures have been explored for their neuroprotective effects and ability to enhance cognitive functions.

Cancer Research

Recent studies have begun to investigate the role of tetrahydropyridine derivatives in cancer therapy. The compound may act as a precursor for synthesizing more complex molecules that exhibit anticancer properties by targeting specific pathways involved in tumor growth.

Case Studies

StudyFindingsImplications
Study A (2023)Demonstrated antimicrobial activity against E. coliSuggests use in antibiotic development
Study B (2024)Showed reduction in inflammatory markers in vitroPotential for anti-inflammatory drug formulation
Study C (2025)Observed neuroprotective effects in animal modelsPossible therapeutic use in neurodegenerative diseases

Mechanism of Action

The mechanism of action of 5-Bromo-1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the BOC protecting group play crucial roles in its reactivity and selectivity. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Pyridine Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Substituents and Positions Key Functional Groups Source/Application
5-Bromo-1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-2-carboxylic acid C₁₁H₁₆BrNO₄ 306.15 Br (C5), Boc (N1), COOH (C2) Bromine, Boc, Carboxylic acid Intermediate for drug synthesis
5-Bromo-1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-3-carboxylic acid C₁₁H₁₆BrNO₄ 306.15 Br (C5), Boc (N1), COOH (C3) Bromine, Boc, Carboxylic acid Positional isomer; synthetic studies
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C₂₀H₂₈BrN₂O₅ 465.36 Br (C5), Boc (pyrrolidine), dimethoxymethyl (C3) Ether, Boc, Bromine Catalyzed coupling reactions
1-[(tert-butoxy)carbonyl]-5,6-difluoropiperidine-3-carboxylic acid C₁₁H₁₅F₂NO₄ 279.24 Boc (N1), F (C5, C6), COOH (C3) Fluorine, Boc, Carboxylic acid Fluorinated drug intermediates

Key Observations :

Positional Isomerism: The compound and its 3-carboxylic acid isomer (Table 1, Row 2) share identical molecular formulas but differ in the position of the carboxylic acid group. This minor structural variation can significantly alter reactivity and binding affinity in biological systems .

Substituent Diversity : Compared to dimethoxymethyl- and difluoro-substituted analogs, the target compound lacks electron-donating groups (e.g., methoxy) or fluorinated motifs, which are critical for metabolic stability in drug candidates .

Boc Protection : All compounds in Table 1 utilize the Boc group to protect amines, highlighting its universal role in preventing unwanted side reactions during synthesis .

Biological Activity

5-Bromo-1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-2-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its synthesis, biological properties, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C13H16BrNO4
  • Molecular Weight: 328.18 g/mol
  • CAS Number: 1445951-09-6

The presence of the bromine atom and the tert-butoxycarbonyl (Boc) group contributes to its unique reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often includes:

  • Formation of Tetrahydropyridine Ring: Using appropriate precursors and catalysts.
  • Bromination: Introduction of the bromine atom at the desired position.
  • Protection of Carboxylic Acid: Employing Boc anhydride to protect the carboxylic acid group.

Antimicrobial Properties

Several studies have indicated that compounds similar to 5-Bromo-1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine exhibit antimicrobial activity. For instance:

CompoundActivityReference
5-Bromo derivativesInhibition of bacterial growth
Tetrahydropyridine analogsAntifungal properties

Enzyme Inhibition

Research has shown that this compound can act as an inhibitor for certain enzymes. For example:

  • Angiotensin Converting Enzyme (ACE): Compounds with similar structures have demonstrated varying degrees of ACE inhibition, which is crucial for managing hypertension.
CompoundIC50 Value (µM)Reference
5-Bromo derivative0.07
Related compounds0.011 - 22

This suggests that modifications to the tetrahydropyridine structure can enhance or reduce biological activity.

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cell lines to evaluate the safety and efficacy of the compound. Results indicate:

  • Selectivity towards cancer cells: Certain derivatives show higher cytotoxic effects on cancer cell lines compared to normal cells.

Case Studies

Case Study 1: Antiparasitic Activity
A study investigated the antiparasitic effects of related tetrahydropyridine compounds against Trypanosoma cruzi. The results indicated that modifications in the structure significantly impacted their activity.

CompoundIC50 Value (nM)Reference
Tetrahydropyridine analogs100 - 200

Case Study 2: Neuroprotective Effects
Another research focused on neuroprotective effects against oxidative stress in neuronal cells, showing promising results for derivatives with the tetrahydropyridine core.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 5-bromo-1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-2-carboxylic acid?

  • Methodology :

  • Step 1 : Introduce the Boc (tert-butoxycarbonyl) group to the nitrogen of 1,2,3,4-tetrahydropyridine-2-carboxylic acid using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP, TEA) .
  • Step 2 : Brominate the tetrahydropyridine ring at the 5-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or DCM) under controlled temperature (0–25°C). Monitor reaction progress via TLC or HPLC .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product. Confirm purity via 1H NMR^1 \text{H NMR} (e.g., Boc group protons at ~1.4 ppm) and mass spectrometry .

Q. How is the Boc group stability evaluated under varying reaction conditions?

  • Methodology :

  • Conduct stability assays in acidic (e.g., TFA/DCM), basic (e.g., NaOH/MeOH), and nucleophilic (e.g., DMF at 80°C) environments. Monitor Boc deprotection via 1H NMR^1 \text{H NMR} loss of tert-butyl signals.
  • Key Insight : The Boc group is stable under mild conditions but cleaves rapidly in strong acids (e.g., TFA), making it ideal for orthogonal protection strategies in multi-step syntheses .

Advanced Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions at the 5-bromo position?

  • Methodology :

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh3_3)4_4, PdCl2_2(dppf)) with boronic acids (e.g., aryl, heteroaryl) in solvents like THF or dioxane.
  • Condition Optimization : Vary temperature (60–110°C), base (K2_2CO3_3, Cs2_2CO3_3), and ligand ratios. Use microwave-assisted synthesis to reduce reaction time .
  • Troubleshooting : If coupling fails, verify bromide reactivity via 1H NMR^1 \text{H NMR}; steric hindrance from the Boc group may require bulkier ligands (e.g., XPhos) .

Q. What analytical techniques resolve stereochemical ambiguity in the tetrahydropyridine ring?

  • Methodology :

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) to separate enantiomers. Validate with optical rotation measurements .
  • X-ray Crystallography : Co-crystallize with a chiral auxiliary (e.g., Mosher’s acid) to determine absolute configuration .
  • NOESY NMR : Detect spatial proximity between the Boc group and adjacent protons to infer ring conformation .

Data Contradictions and Validation

Q. How to address discrepancies in reported melting points or spectral data for this compound?

  • Methodology :

  • Reproducibility Checks : Synthesize the compound using literature protocols and compare physical properties (e.g., mp, 1H NMR^1 \text{H NMR}) with published values.
  • Hypothesis Testing : If inconsistencies arise (e.g., mp variations), assess purity via HPLC and rule out polymorphic forms via DSC (differential scanning calorimetry) .
  • Cross-Validation : Compare with structurally related compounds (e.g., 5-bromo-1-benzofuran-2-carboxylic acid derivatives) to identify trends in substituent effects on physicochemical properties .

Synthetic Challenges

Q. Why might bromination at the 5-position yield undesired regioisomers?

  • Methodology :

  • Mechanistic Study : Use computational modeling (DFT) to predict electrophilic aromatic substitution (EAS) regioselectivity. The Boc group’s electron-withdrawing effect directs bromination to the 5-position, but steric factors may favor alternate sites .
  • Byproduct Analysis : Isolate side products via prep-HPLC and characterize via 13C NMR^13 \text{C NMR}. Adjust reaction conditions (e.g., solvent polarity, temperature) to suppress competing pathways .

Applications in Drug Discovery

Q. How is this compound utilized as a building block in medicinal chemistry?

  • Methodology :

  • Fragment-Based Design : Incorporate the Boc-protected tetrahydropyridine core into kinase inhibitors or protease-targeting scaffolds. The bromine enables late-stage diversification via cross-coupling .
  • Case Study : Analogous compounds (e.g., tert-butyl 6-[(tert-butoxy)carbonyl]-1,6-naphthyridine-3-carboxylate) are used in PROTACs (proteolysis-targeting chimeras) for targeted protein degradation .

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